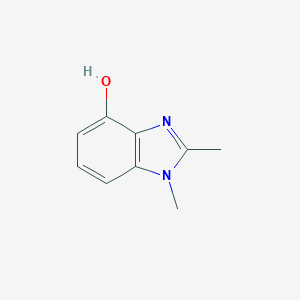

4-hydroxy-1,2-dimethyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylbenzimidazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-10-9-7(11(6)2)4-3-5-8(9)12/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRBEPNIUIWKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Hydroxy-1,2-dimethyl-1H-benzimidazole: Technical Characterization & Synthesis Guide

This comprehensive technical guide details the chemical properties, synthesis, and applications of 4-hydroxy-1,2-dimethyl-1H-benzimidazole , a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of Potassium-Competitive Acid Blockers (P-CABs).

Introduction & Pharmacological Relevance

4-hydroxy-1,2-dimethyl-1H-benzimidazole (CAS Registry Number: Generic core structure implied, specific derivatives like CAS 713530-52-0 exist) represents a specialized "privileged structure" in drug discovery.[1] Unlike the common 2-substituted benzimidazoles found in proton pump inhibitors (PPIs) like Omeprazole, this 1,2-dimethyl-4-hydroxy variant serves as a rigid, electron-rich platform for Potassium-Competitive Acid Blockers (P-CABs) .

Core Significance

-

Structural Role: The 1-methyl group locks the tautomeric equilibrium, preventing the N-H shift common in unsubstituted benzimidazoles.[1] The 2-methyl group provides steric bulk and metabolic stability, while the 4-hydroxy group acts as a versatile nucleophilic handle for ether linkage formation—a key feature in extending the pharmacophore to bind the K+ competitive site of the H+/K+-ATPase enzyme.

-

Drug Class Association: This core is structurally homologous to metabolites and precursors of Tegoprazan , Linaprazan , and Vonoprazan analogs, where the benzimidazole moiety replaces the pyrrole or imidazopyridine rings to tune pKa and solubility.

Chemical Structure & Physical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a benzene ring fused to an imidazole ring.[1][2] The "1,2-dimethyl" designation indicates a methyl group on the pyrrole-like nitrogen (N1) and another on the carbon between the nitrogens (C2). The "4-hydroxy" places a phenol group on the benzene ring, adjacent to the bridgehead carbon.[1]

| Property | Value (Predicted/Experimental) | Context |

| Molecular Formula | C₉H₁₀N₂O | Core scaffold |

| Molecular Weight | 162.19 g/mol | Low MW, ideal for fragment-based design |

| pKa (Basic N3) | 5.8 – 6.2 | Protonation of the pyridine-like nitrogen |

| pKa (Acidic OH) | 9.5 – 10.2 | Phenolic hydroxyl ionization |

| LogP | ~1.3 – 1.6 | Moderate lipophilicity; increases upon O-alkylation |

| H-Bond Donors | 1 (OH) | The N1-Me removes the NH donor |

| H-Bond Acceptors | 2 (N3, OH) | N3 is the primary acceptor |

Tautomerism & Regiochemistry

Unlike 2-methylbenzimidazole, which exists as a tautomeric mixture, 1,2-dimethylbenzimidazole is regio-locked .[1]

-

N1-Methylation: Fixes the double bond between C2 and N3.[1]

-

Electronic Effect: The 4-OH group exerts a +M (mesomeric) effect, increasing electron density at the C5 and C7 positions, making the ring susceptible to electrophilic aromatic substitution.

Synthetic Protocols

The synthesis requires careful regiocontrol to ensure the methyl group is placed on N1 rather than N3 relative to the hydroxyl group.[1] The most robust route involves the cyclization of a specific phenylenediamine precursor.[1]

Retrosynthetic Analysis (Graphviz Diagram)

Caption: Retrosynthetic pathway ensuring correct N1-methylation regiochemistry via a methoxy-protected intermediate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Methoxy-1,2-dimethyl-1H-benzimidazole

This step forms the benzimidazole core.[1] Using the methoxy-protected precursor prevents side reactions involving the phenol.[1]

-

Reagents: 3-Methoxy-N-methyl-1,2-phenylenediamine (1.0 eq), Acetic Acid (solvent/reagent), 4N HCl (cat.).[1]

-

Procedure:

-

Dissolve 3-methoxy-N-methyl-1,2-phenylenediamine (10 mmol) in glacial acetic acid (20 mL).

-

Heat the mixture to reflux (118°C) for 12–16 hours. Note: The N-methyl group directs the cyclization to form the 1,2-dimethyl core.

-

Monitor reaction progress via TLC (EtOAc:Hexane 1:1).

-

Workup: Cool to room temperature. Neutralize with aq. NaOH to pH 8.[1] Extract with Ethyl Acetate (3 x 50 mL).

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from ethanol or purify via flash chromatography (SiO₂).

-

Step 2: O-Demethylation to 4-Hydroxy-1,2-dimethyl-1H-benzimidazole

Cleaving the methyl ether reveals the active 4-hydroxy handle.[1]

-

Reagents: 48% Hydrobromic Acid (HBr) or BBr₃ (in DCM).[1]

-

Protocol (HBr Method - Scalable):

-

Suspend the methoxy intermediate (5 mmol) in 48% aq. HBr (15 mL).

-

Reflux at 100–110°C for 6–8 hours.

-

Critical Step: Cool to 0°C. Carefully neutralize with saturated NaHCO₃ solution. The product often precipitates at neutral pH due to its amphoteric nature (phenol + basic imidazole).[1]

-

Filter the solid precipitate.[1] Wash with cold water and dry under vacuum.[1]

-

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed.

NMR Spectroscopy (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

Reactivity Profile & Signaling Pathways

The 4-hydroxy group is the primary site for derivatization.[1] The 2-methyl group is "activated" and can undergo condensation reactions, although less readily than in 2-methylbenzoxazoles.[1]

Caption: Primary reactivity pathways.[1] The Williamson Ether synthesis is the most critical for generating bioactive P-CAB analogs.

Applications in Drug Development

Potassium-Competitive Acid Blockers (P-CABs)

This scaffold is a bioisostere for the imidazopyridine core found in other P-CABs.[1]

-

Mechanism: The benzimidazole nitrogen (N3) binds to the protonated cysteine residues in the H+/K+-ATPase luminal channel.[1] The 4-alkoxy chain (derived from the 4-OH) extends into the hydrophobic pocket, locking the enzyme in the E2 conformation.[1]

-

Advantages:

Metabolic Considerations

-

CYP450 Interaction: The 1-methyl group is a potential site for oxidative demethylation by CYP2C19 or CYP3A4.[1]

-

Glucuronidation: The 4-OH group is a primary target for UGT enzymes (Phase II metabolism), necessitating ether capping (e.g., with a fluorinated linker) to improve oral bioavailability.

References

-

Synthesis of Benzimidazoles: Organic Chemistry Portal. "Synthesis of Benzimidazoles." Available at: [Link][1]

- P-CAB Mechanism & Structure:Journal of Medicinal Chemistry. "Design and Synthesis of Novel Potassium-Competitive Acid Blockers." (General Reference for P-CAB SAR).

-

Vonoprazan Metabolites: ResearchGate. "Metabolite analysis and binding model of vonoprazan." Available at: [Link]

-

Benzimidazole Properties: ChemSrc. "Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate Data." Available at: [Link][1]

Sources

An In-depth Technical Guide to 1,2-dimethyl-1H-benzimidazol-4-ol

A Note on Chemical Nomenclature: The compound requested, "1,2-dimethyl-4-benzimidazolol," is understood and will be discussed in this guide as 1,2-dimethyl-1H-benzimidazol-4-ol . The "-ol" suffix denotes the presence of a hydroxyl group, and this nomenclature aligns with standard chemical naming conventions. While a specific CAS number for this exact compound is not readily found in major public databases, this guide provides a comprehensive overview of its predicted properties, synthesis, and potential applications based on established principles of organic chemistry and the well-documented pharmacology of the benzimidazole scaffold.

Introduction

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[][2][3] This has made benzimidazole derivatives a focus of extensive research, resulting in numerous clinically significant drugs with applications ranging from antiviral and anticancer to anti-inflammatory and antihypertensive therapies.[4][5] This guide provides a detailed technical overview of 1,2-dimethyl-1H-benzimidazol-4-ol, a specific derivative with potential for further investigation in drug discovery and development.

Physicochemical Properties

The molecular structure of 1,2-dimethyl-1H-benzimidazol-4-ol consists of a benzimidazole core with methyl groups at the 1 and 2 positions and a hydroxyl group at the 4-position.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | Calculated |

| Molecular Weight | 162.19 g/mol | Calculated |

| Appearance | Predicted to be a solid at room temperature | Based on similar benzimidazole derivatives |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | Based on general organic chemistry principles |

Synthesis and Mechanistic Insights

The synthesis of 1,2-disubstituted benzimidazoles can be achieved through various established methods. A plausible and efficient synthetic route for 1,2-dimethyl-1H-benzimidazol-4-ol would involve a multi-step process starting from a substituted o-phenylenediamine.

Proposed Synthetic Pathway

A common and effective method for synthesizing 1,2-disubstituted benzimidazoles is the condensation of an appropriate N-substituted o-phenylenediamine with a carboxylic acid or its derivative.

Caption: Proposed synthesis of 1,2-dimethyl-1H-benzimidazol-4-ol.

Step-by-Step Experimental Protocol (Hypothetical)

-

Acylation of the Diamine:

-

Dissolve 3-Amino-4-(methylamino)phenol in a suitable solvent such as glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring at room temperature.

-

The reaction is typically exothermic. Maintain the temperature below 40°C.

-

After the addition is complete, continue stirring for 1-2 hours to ensure complete acylation of the more reactive amino group.

-

-

Cyclization to form the Benzimidazole Ring:

-

Heat the reaction mixture to reflux (around 100-120°C). The acidic conditions will catalyze the intramolecular cyclization and dehydration to form the imidazole ring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

-

-

Isolation and Purification:

-

Pour the cooled reaction mixture into ice-cold water to precipitate the product.

-

Neutralize the solution with a base, such as sodium bicarbonate, to facilitate precipitation.

-

Collect the solid product by filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Potential Applications in Drug Development

The benzimidazole scaffold is present in a wide array of FDA-approved drugs, highlighting its therapeutic potential. The specific substitutions on 1,2-dimethyl-1H-benzimidazol-4-ol suggest several avenues for pharmacological investigation.

Antiviral Activity

Many benzimidazole derivatives exhibit potent antiviral properties. The structural similarity to purine nucleosides allows them to interfere with viral replication processes.

Anticancer Properties

The benzimidazole core is a key component of several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and disruption of microtubule formation.

Anti-inflammatory Effects

Benzimidazole derivatives have been shown to possess significant anti-inflammatory activity, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[]

Spectroscopic Characterization (Predicted)

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm.

-

N-CH₃ Proton: A singlet around δ 3.6-3.8 ppm.

-

C-CH₃ Proton: A singlet around δ 2.4-2.6 ppm.

-

OH Proton: A broad singlet that may be exchangeable with D₂O.

¹³C NMR (in DMSO-d₆):

-

Aromatic Carbons: Signals in the range of δ 100-150 ppm.

-

C=N Carbon: A signal downfield, typically > δ 150 ppm.

-

N-CH₃ Carbon: A signal around δ 30-35 ppm.

-

C-CH₃ Carbon: A signal around δ 12-15 ppm.

Logical Relationships in Benzimidazole-Based Drug Discovery

The development of novel benzimidazole-based therapeutics follows a logical progression from initial synthesis to biological evaluation.

Caption: Workflow for benzimidazole drug discovery.

Conclusion

1,2-dimethyl-1H-benzimidazol-4-ol represents a promising, yet underexplored, member of the pharmacologically significant benzimidazole family. Based on the well-established chemistry and biology of related compounds, it is a strong candidate for synthesis and evaluation in various therapeutic areas, particularly as an antiviral, anticancer, or anti-inflammatory agent. The synthetic pathways are accessible, and the potential for biological activity is high, making it a compelling target for researchers in drug discovery and medicinal chemistry.

References

-

ResearchGate. (n.d.). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. Retrieved from [Link]

-

International Science Community Association. (n.d.). Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0267234). Retrieved from [Link]

-

MDPI. (2023, February 11). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1733. [Link]

-

Bentham Science. (2024, January 19). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Organic Chemistry, 28(1), 2-24. [Link]

Sources

The Pharmacological Potential of 4-Hydroxy-1,2-dimethylbenzimidazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. Its unique bicyclic structure, composed of fused benzene and imidazole rings, offers a versatile platform for chemical modification and biological activity. This technical guide provides an in-depth exploration of a specific, yet promising, subclass: 4-hydroxy-1,2-dimethylbenzimidazole derivatives. While direct research on this precise substitution pattern is emerging, this document synthesizes the vast pharmacological potential of the broader benzimidazole class and extrapolates the likely impact of the 4-hydroxy and 1,2-dimethyl substitutions. We delve into the synthetic strategies, potential pharmacological activities, underlying mechanisms of action, and key experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Benzimidazole Core - A Privileged Scaffold

Benzimidazole and its derivatives are a class of heterocyclic aromatic organic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities.[1][2][3] The structural similarity of the benzimidazole nucleus to naturally occurring purines allows for interaction with various biopolymers, leading to a broad spectrum of biological effects.[4] This has resulted in the development of drugs for a wide range of therapeutic areas, including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer (e.g., bendamustine) therapies.[5][6][7]

The 4-hydroxy-1,2-dimethylbenzimidazole scaffold introduces specific functionalities that are hypothesized to modulate pharmacological activity:

-

4-Hydroxy Group: This phenolic group can participate in hydrogen bonding, a critical interaction for binding to biological targets such as enzymes and receptors. It may also influence the compound's solubility and metabolic profile.

-

1-Methyl and 2-Methyl Groups: These substitutions can impact the molecule's lipophilicity, steric profile, and metabolic stability. The N1-methylation prevents the formation of certain tautomers and can influence the molecule's three-dimensional conformation.

This guide will explore the potential of these derivatives across several key therapeutic areas.

Synthetic Pathways and Chemical Properties

The synthesis of the benzimidazole core is well-established, with the Phillips-Ladenburg reaction being a cornerstone method.[8] This typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of 4-hydroxy-1,2-dimethylbenzimidazole derivatives, a substituted o-phenylenediamine would be the key starting material.

A plausible synthetic route is outlined below:

Caption: A potential synthetic pathway for 4-hydroxy-1,2-dimethylbenzimidazole.

Experimental Protocol: General Synthesis of 1,2-Disubstituted Benzimidazoles

The following is a generalized protocol that can be adapted for the synthesis of 4-hydroxy-1,2-dimethylbenzimidazole derivatives.

-

Reaction Setup: To a solution of the appropriate o-phenylenediamine derivative (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the corresponding aldehyde or carboxylic acid (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired benzimidazole derivative.[9]

Pharmacological Potential and Mechanisms of Action

The benzimidazole scaffold is associated with a wide array of pharmacological activities. The introduction of the 4-hydroxy and 1,2-dimethyl groups is expected to modulate these activities through altered binding interactions, solubility, and metabolic stability.

Anticancer Activity

Benzimidazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[7] These include:

-

Tubulin Polymerization Inhibition: Many benzimidazole-based compounds, such as albendazole and mebendazole, exert their anticancer effects by binding to β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

-

Kinase Inhibition: The benzimidazole scaffold can be modified to target various protein kinases that are crucial for cancer cell proliferation and survival.

-

DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit topoisomerase enzymes, thereby interfering with DNA replication and transcription in rapidly dividing cancer cells.[7]

The 4-hydroxy group on the benzimidazole ring could potentially form hydrogen bonds with amino acid residues in the binding sites of target proteins like tubulin or kinases, thereby enhancing the inhibitory activity.

Antimicrobial Activity

Benzimidazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[10][11]

-

Antibacterial Action: The mechanism of antibacterial action can vary, but it often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The lipophilicity conferred by the methyl groups may enhance penetration through bacterial cell membranes.

-

Antifungal Action: Benzimidazoles are known to inhibit fungal growth by interfering with microtubule assembly, similar to their anticancer mechanism.

The following table summarizes the minimum inhibitory concentrations (MICs) of some benzimidazole derivatives against various microbial strains, providing a reference for the potential efficacy of 4-hydroxy-1,2-dimethylbenzimidazole derivatives.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 2-Arylbenzimidazoles | S. aureus | 2-16 | [10] |

| E. coli | 2-64 | [10] | |

| 5-Fluorouracil Benzimidazoles | MRSA | 2 | [10] |

| B. subtilis | 16 | [10] |

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been demonstrated against a range of viruses.[12][13][14] A key mechanism of action is the inhibition of viral enzymes essential for replication, such as polymerases and proteases.[13] For instance, certain benzimidazole derivatives have shown potent activity against Respiratory Syncytial Virus (RSV) with EC50 values in the nanomolar range.[12]

The structural features of 4-hydroxy-1,2-dimethylbenzimidazole derivatives could be optimized to enhance their interaction with viral targets. The hydroxyl group could act as a hydrogen bond donor or acceptor, while the methyl groups can be tailored to fit into hydrophobic pockets of viral enzymes.

Anti-inflammatory Activity

Benzimidazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.[15][16]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used model assesses the anti-inflammatory potential of a test compound.[15]

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac sodium).

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), a subs-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 4-hydroxy-1,2-dimethylbenzimidazole derivatives are limited, we can infer potential relationships based on the broader benzimidazole class.[17][18]

-

Substitution at Position 2: This position is highly amenable to modification and significantly influences biological activity. Aryl or heteroaryl substitutions at this position have been shown to enhance anticancer and antimicrobial activities.

-

Substitution on the Benzene Ring (Positions 4, 5, 6, and 7): The nature and position of substituents on the benzene ring can modulate potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the benzimidazole system, affecting its interaction with biological targets.

-

Substitution at N-1: Alkylation or arylation at the N-1 position can influence the compound's lipophilicity and steric hindrance, which can impact cell permeability and target binding.

For the 4-hydroxy-1,2-dimethylbenzimidazole scaffold, further derivatization at the 2-position and on the benzene ring (positions 5, 6, and 7) would be a logical next step in optimizing pharmacological activity.

Future Perspectives and Conclusion

The 4-hydroxy-1,2-dimethylbenzimidazole scaffold represents a promising starting point for the development of novel therapeutic agents. The foundational knowledge of the broader benzimidazole class provides a strong rationale for exploring the pharmacological potential of these specific derivatives. Future research should focus on:

-

Synthesis and Characterization: The development of efficient and scalable synthetic routes to a library of 4-hydroxy-1,2-dimethylbenzimidazole derivatives with diverse substitutions.

-

Systematic Biological Evaluation: Comprehensive screening of these derivatives against a panel of cancer cell lines, microbial strains, viruses, and in models of inflammation.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety: Preclinical evaluation of lead compounds in animal models to assess their therapeutic potential and safety profiles.

References

-

Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025). MDPI. Retrieved from [Link]

- Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. (2022). Neuroquantology.

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

-

Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. (2008). PubMed. Retrieved from [Link]

- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). PubMed Central.

-

Benzimidazole and Their Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]

-

Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.). RSC Publishing. Retrieved from [Link]

-

Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents. (n.d.). Research and Reviews. Retrieved from [Link]

-

Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (2017). Open Access Journals. Retrieved from [Link]

- Synthesis; Characterization and Anti-inflammatory Activity of N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and it's Derivatives. (n.d.).

- A Review on Benzimidazole and it's Biological Activities. (2021).

- Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PubMed Central.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.).

- Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (n.d.). PubMed Central.

- (PDF) Structure-Activity Relationships of Benzimidazole Derivatives as Antiparasitic Agents: Dual Activity-Difference (DAD) Maps. (2025).

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov

- Biological activities of benzimidazole deriv

- Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.).

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform

- Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. (2025).

- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-neg

- Comparative Guide to the Structure-Activity Relationship of 4-Hexyl-2,5-dimethyloxazole Analogs. (n.d.). Benchchem.

-

In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE. (n.d.). PJM ONLINE. Retrieved from [Link]

- Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). Semantic Scholar.

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI. Retrieved from [Link]

- Benzimidazole derivatives as anticancer agents: A review of recent literature and structure-activity relationships. (2026).

- SYNTHESIS AND STRUCTURAL ELUCIDATION OF 1, 4 DIHYDROPYRIMIDO [1, 2-A] BENZIMIDAZOLE. (n.d.). AWS.

- Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. (2022). Semantic Scholar.

- Antimicrobial activity of the tested benzimidazole derivatives... (n.d.).

- In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. (n.d.). springermedizin.de.

Sources

- 1. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]

- 2. isca.me [isca.me]

- 3. nveo.org [nveo.org]

- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neuroquantology.com [neuroquantology.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rroij.com [rroij.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

structural difference between 4-hydroxy-1,2-dimethyl and 5,6-dimethylbenzimidazole

Comparative Structural Dynamics: 4-Hydroxy-1,2-dimethylbenzimidazole vs. 5,6-Dimethylbenzimidazole

Executive Summary

This technical guide provides a rigorous structural and electronic comparison between 5,6-dimethylbenzimidazole (5,6-DMB) and 4-hydroxy-1,2-dimethylbenzimidazole (4-OH-1,2-DMB) . While both share the benzimidazole heterocyclic core, their behaviors in medicinal chemistry and biological systems are diametrically opposed due to three critical factors: tautomeric locking , steric/electronic localization , and the peri-effect .

-

5,6-DMB acts as a symmetric, lipophilic "slab," optimized by evolution as the axial ligand in Cobalamin (Vitamin B12). Its substitution pattern (distal methyls) preserves the nucleophilicity of the imidazole nitrogens.

-

4-OH-1,2-DMB represents a highly functionalized, asymmetric scaffold. The N-methylation locks the tautomer, while the 4-hydroxyl group introduces a "peri-interaction" with N3, fundamentally altering ligand binding capabilities and pKa.

This guide details the structural physics, electronic consequences, and experimental differentiation of these two moieties.

Molecular Architecture & Nomenclature

To understand the functional divergence, we must first establish the numbering and symmetry constraints.

Numbering and Tautomerism

The benzimidazole ring numbering starts at the nitrogen bearing the hydrogen (or substituent) as position 1, moving toward the C2 bridge, and then the second nitrogen (N3).

-

5,6-DMB: In its free base form, the proton on nitrogen is labile (tautomeric). The molecule rapidly interconverts between N1-H and N3-H. Because the methyl groups at 5 and 6 are symmetric, these tautomers are identical (degenerate).

-

4-OH-1,2-DMB: The presence of a methyl group at N1 locks the structure. Tautomerism is impossible. This renders the C4 and C7 positions chemically distinct (non-equivalent).

Visualization of Structural Divergence

The following diagram illustrates the numbering, the "distal" nature of 5,6-substitution, and the "proximal/peri" nature of the 4-OH-1,2-substitution.

Figure 1: Structural comparison highlighting the tautomeric freedom of 5,6-DMB versus the locked, peri-interacting nature of 4-OH-1,2-DMB.

Electronic & Physicochemical Properties

The substitution patterns dictate the electron density at the critical N3 atom (the primary binding site).

Electronic Effects (Inductive vs. Mesomeric)

| Feature | 5,6-Dimethylbenzimidazole | 4-Hydroxy-1,2-dimethylbenzimidazole |

| Substituent Effect | +I (Inductive): Two methyl groups at 5,6 push electron density weakly into the ring system. | +M (Mesomeric): The 4-OH lone pair donates strongly into the |

| N3 Basicity | Moderate: The +I effect from 5,6-Me makes it slightly more basic than unsubstituted benzimidazole. | Complex: The 4-OH donates electrons (increasing basicity), but the intramolecular H-bond (OH···N3) masks the lone pair, effectively lowering available basicity/nucleophilicity. |

| Dipole Moment | Low: Vectors from 5,6-Me largely cancel; symmetry reduces polarity. | High: Asymmetric distribution. The C-O bond and N-Me vectors create a significant net dipole. |

| Lipophilicity (LogP) | High: Hydrophobic tail (dimethyl benzene ring) dominates. | Moderate/Low: The -OH group introduces polarity and H-bond donor capability, lowering LogP. |

The "Peri-Effect" (Crucial for Drug Design)

In 4-OH-1,2-DMB, the hydroxyl group at C4 is spatially adjacent to N3. This creates a "peri-effect":

-

Intramolecular Hydrogen Bonding: The hydroxyl proton locks onto the N3 lone pair (

). This creates a pseudo-5-membered ring, stabilizing the neutral molecule but imposing an energy penalty for N3 to accept an external proton or metal ligand. -

Steric Clash: If the hydroxyl is methylated (to methoxy), the steric clash between the O-Me and the N3 lone pair forces the substituent out of plane, disrupting planarity.

Biological & Synthetic Context

5,6-DMB: The Evolutionary Choice

Nature selected 5,6-DMB for Vitamin B12 because the 5,6-methyl groups are "distal." They tune the electronics of the N3 nitrogen (making it a better ligand for Cobalt) without physically obstructing the coordination site. The molecule is a "slim" ligand.

4-OH-1,2-DMB: The Synthetic Scaffold

This derivative is often found in synthetic medicinal chemistry (e.g., proton pump inhibitors or kinase inhibitors).

-

1,2-Dimethylation: The C2-methyl group creates steric hindrance at the "front" of the molecule. This is often used to induce selectivity—preventing the molecule from binding to flat, open pockets (like DNA intercalation) and forcing it into specific hydrophobic clefts.

-

4-Hydroxy: Provides a handle for further functionalization (e.g., ethers, esters) or acts as a specific H-bond donor in a receptor pocket.

Experimental Protocols

To validate the structural identity of these isomers in the lab, rely on the following self-validating protocols.

Protocol: 1H-NMR Differentiation (NOE Analysis)

Objective: Distinguish between the symmetric 5,6-DMB and the asymmetric 4-OH-1,2-DMB using Nuclear Overhauser Effect (NOE).

Workflow:

-

Sample Prep: Dissolve 5 mg of compound in DMSO-d6.

-

1D Proton Scan:

-

5,6-DMB: Look for a singlet (or narrow doublet) integrating to 2H for the aromatic protons at C4/C7 (due to symmetry/averaging).

-

4-OH-1,2-DMB: Look for distinct doublets for C5/C6 and C7 protons.

-

-

1D NOE Difference Experiment:

-

Irradiate N-Methyl (approx 3.7 ppm):

-

If 4-OH-1,2-DMB : You will see a strong NOE enhancement of the C7-H aromatic proton (the only proton spatially close to N1-Me).

-

If 5,6-DMB : There is no N-methyl. (If you N-methylated it to break symmetry, you would see enhancement of both C4-H and C7-H if the rotation is fast, or distinct peaks if locked).

-

-

Irradiate C2-Methyl (approx 2.5 ppm):

-

In 1,2-DMB, this may show weak enhancement of the N-Me, but no aromatic enhancement.

-

-

Protocol: Potentiometric pKa Determination

Objective: Quantify the electronic impact of the 4-OH vs 5,6-Me.

Reagents:

-

0.01 M HCl

-

0.01 M NaOH (standardized)

-

Ionic Strength Adjuster (KCl 0.1 M)

Methodology:

-

Dissolve 10 mg of the benzimidazole in 20 mL of water (add 5% methanol if solubility is poor).

-

Acidify to pH 2.0 using HCl.

-

Titrate with NaOH using an autotitrator, recording pH every 20 µL.

-

Data Analysis: Plot the first derivative (

).-

5,6-DMB: Expect a single inflection point around pH 5.9 - 6.0 (protonation of N3).

-

4-OH-1,2-DMB: Expect two inflection points.

- (N3-H+): Likely shifted lower (< 5.5) due to the intramolecular H-bond stabilizing the neutral form.

- (O-H): Phenolic proton dissociation, typically > 9.0.

-

Synthesis Pathway Visualization

The synthesis of these two molecules proceeds from different precursors, dictating their substitution patterns.

Figure 2: Divergent synthetic pathways. 5,6-DMB arises from a symmetric diamine, whereas 4-OH-1,2-DMB requires a pre-functionalized, asymmetric diamine and subsequent deprotection.

References

-

Barker, H. A., et al. (1960). "Structure of the Benzimidazole-Cobamide Coenzyme." Proceedings of the National Academy of Sciences, 46(11). Link

- Foundational text on the 5,6-dimethylbenzimidazole ligand in Vitamin B12.

-

Brown, T. N., & Mora-Diez, N. (2006). "Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles." Journal of Physical Chemistry A, 110(6), 2050–2063. Link

- Source for pKa values and electronic effects of methyl substitutions on the benzimidazole ring.

-

PubChem Compound Summary. (2023). "1,2-Dimethylbenzimidazole."[1][2] National Center for Biotechnology Information. Link

- Baseline structural d

- Hofmann, K. (1953). "Imidazole and Its Derivatives: Part I." The Chemistry of Heterocyclic Compounds, Wiley-Interscience.

-

Kalgutkar, A. S., et al. (2005). "Metabolic Activation of Structural Alerts." Current Drug Metabolism, 6(3). Link

- Discussion on the metabolic implications of electron-rich heterocycles like hydroxy-benzimidazoles.

Sources

Unlocking the Therapeutic Potential of 1,2-Dimethyl-1H-Benzimidazol-4-ol Scaffolds: A Guide to Target Identification and Validation

An In-Depth Technical Guide

Abstract

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of clinically significant therapeutic agents.[1][2] Its structural resemblance to natural purine nucleosides allows for facile interaction with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5][6] This guide focuses on a specific derivative, the 1,2-dimethyl-1H-benzimidazol-4-ol scaffold, providing a comprehensive framework for drug development professionals to systematically identify and validate its therapeutic targets. While the specific biological profile of this derivative is not extensively documented, its parent scaffold's rich history of clinical success provides a fertile ground for hypothesis-driven discovery. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources to empower researchers in their quest for novel therapeutics.

The Benzimidazole Pharmacophore: A Landscape of Therapeutic Versatility

The benzimidazole core, a fusion of benzene and imidazole rings, is a structural motif present in numerous FDA-approved drugs, such as the proton pump inhibitor omeprazole and the anthelmintic agent albendazole.[4][7] This versatility stems from its unique physicochemical properties; the bicyclic system is relatively stable, and the nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[8]

Modifications at various positions on the benzimidazole ring have yielded compounds with a wide range of therapeutic applications. A review of the literature reveals that benzimidazole derivatives are potent agents against a variety of diseases, operating through diverse mechanisms of action.

Table 1: Selected Pharmacological Activities and Mechanisms of Benzimidazole Derivatives

| Therapeutic Area | Documented Mechanism of Action | Example Target(s) | Reference(s) |

| Anticancer | Tubulin Polymerization Inhibition, Kinase Inhibition, Topoisomerase Inhibition, DNA Intercalation, Apoptosis Induction | Microtubules, EGFR, Topo I/II, DNA, Sirtuins | [3][8][9][10] |

| Antiviral | Inhibition of viral replication and entry | Viral polymerases, Proteases | [1][6][11] |

| Antimicrobial | Inhibition of ergosterol biosynthesis, tRNA methyltransferase inhibition | Lanosterol 14α-demethylase, TrmD | [5][12] |

| Anti-inflammatory | Inhibition of inflammatory mediators | COX, LOX | [1][13] |

| Antihypertensive | Angiotensin II receptor antagonism | AT1 Receptor | [4][7] |

Given this landscape, the 1,2-dimethyl-1H-benzimidazol-4-ol scaffold holds considerable promise. The methyl groups at the N-1 and C-2 positions can influence solubility, metabolic stability, and steric interactions within a target's binding pocket, potentially conferring novel selectivity and potency. The hydroxyl group at the C-4 position introduces a potential hydrogen bonding site, further shaping its interaction profile.

Hypothesis-Driven Target Discovery for the 1,2-Dimethyl-1H-Benzimidazol-4-ol Scaffold

Based on the established activities of the broader benzimidazole class, we can formulate several primary hypotheses for the therapeutic targets of the 1,2-dimethyl-1H-benzimidazol-4-ol scaffold. The most promising avenues for initial investigation lie within oncology and infectious diseases.

-

Hypothesis 1: Inhibition of Protein Kinases. Many benzimidazole derivatives function as ATP-competitive kinase inhibitors.[3] The scaffold mimics the purine core of ATP, allowing it to bind in the active site of kinases like Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. The specific substitutions on our target scaffold may grant it a unique selectivity profile against a panel of kinases.

-

Hypothesis 2: Disruption of Microtubule Dynamics. The ability to interfere with tubulin polymerization is a well-documented anticancer mechanism for benzimidazole compounds.[9][10] These agents bind to tubulin, preventing the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

-

Hypothesis 3: Inhibition of Topoisomerases. Topoisomerases are critical enzymes that manage DNA topology during replication. Several anticancer benzimidazoles inhibit these enzymes, leading to DNA damage and cell death.[3][9]

-

Hypothesis 4: Targeting Viral or Bacterial Enzymes. The structural similarity to purine nucleosides makes the benzimidazole scaffold an ideal candidate for inhibiting viral or bacterial enzymes essential for replication, such as polymerases or methyltransferases.[5][12]

The following sections outline a comprehensive, multi-pronged strategy to systematically test these hypotheses and uncover the specific molecular targets of the 1,2-dimethyl-1H-benzimidazol-4-ol scaffold.

A Strategic Framework for Target Identification and Validation

Target identification is a critical phase in drug discovery that deciphers the precise molecular mechanism of a compound's action.[14] A multi-faceted approach combining cell-based phenotypic screening with direct biochemical and biophysical methods provides the most robust path to target elucidation.[15][16]

Caption: High-level workflow for target identification and validation.

Phase 1: Target Identification Methodologies

The initial step is to confirm the biological activity of the 1,2-dimethyl-1H-benzimidazol-4-ol scaffold in a disease-relevant context, typically through phenotypic screening.[16] Once a phenotype is confirmed, direct methods can be employed to identify the binding protein(s).

Protocol 1: Anti-Proliferative Assay (MTT Assay)

This protocol serves as a primary phenotypic screen to assess the scaffold's effect on cancer cell viability.

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of the 1,2-dimethyl-1H-benzimidazol-4-ol scaffold (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Causality: An observed low-micromolar IC50 value provides strong evidence of biological activity and justifies proceeding with more resource-intensive target identification methods.

Direct Target Identification Approaches

Once a biological effect is confirmed, the next challenge is to identify the direct binding partner. Two powerful and complementary approaches are affinity-based pull-downs and label-free methods.[14]

-

Affinity-Based Pull-Down: This method involves chemically modifying the scaffold with a tag (like biotin) to create a "bait" molecule.[14] This bait is incubated with cell lysate, and any proteins that bind to it are "pulled down" using streptavidin beads and subsequently identified by mass spectrometry.

-

Expert Insight: The key challenge is designing the tagged probe. The linker and attachment point must be carefully chosen to avoid disrupting the scaffold's natural binding interaction. Synthesizing multiple probe variants is often necessary.

-

-

Cellular Thermal Shift Assay (CETSA): This is a label-free technique that leverages the principle of ligand-induced thermal stabilization.[14] When a small molecule binds to its target protein, it generally increases the protein's stability and resistance to heat-induced denaturation.

-

Trustworthiness: CETSA is highly reliable as it can be performed in cell lysates or intact cells, providing evidence of target engagement in a more physiological context.[14]

-

Phase 2: Target Validation and Confirmation

Identifying a putative target is not enough; it must be validated to prove that its modulation by the compound is responsible for the observed biological effect.[15]

Protocol 2: In Vitro Kinase Inhibition Assay (Example)

If a kinase is identified as a putative target, its inhibition must be confirmed biochemically. This protocol provides a general template.

-

Reagents: Prepare assay buffer, recombinant kinase, appropriate substrate (peptide or protein), and ATP.

-

Compound Preparation: Prepare a serial dilution of the 1,2-dimethyl-1H-benzimidazol-4-ol scaffold.

-

Reaction Setup: In a 384-well plate, add the kinase, the test compound, and the substrate.

-

Initiation: Start the reaction by adding a concentration of ATP that is at or near its Km value for the enzyme. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify kinase activity. A common method is to measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo).

-

Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Causality: A potent IC50 value in a direct enzymatic assay confirms that the scaffold is a direct inhibitor of the target protein. This is a critical piece of validation evidence.

Orthogonal Assays and Target Engagement

To build a truly compelling case, the results from the primary biochemical assay must be confirmed using a different method (an orthogonal assay).[15] Furthermore, it's crucial to demonstrate that the compound engages the target within the cell at concentrations consistent with its phenotypic effect.

-

Orthogonal Confirmation: If the primary assay measured ADP production, an orthogonal assay might directly measure the phosphorylation of the substrate using a specific antibody. This helps eliminate false positives caused by assay artifacts.

-

Cellular Target Engagement: CETSA can be used again here as a powerful tool. By treating intact cells with the compound and then performing the CETSA protocol, one can generate a cellular thermal shift curve. A positive shift indicates that the compound is binding to and stabilizing its target inside the cell.[14]

Caption: A self-validating workflow for confirming a putative target.

Visualizing a Potential Mechanism: Targeting the EGFR Pathway

To illustrate a potential mechanism, let's consider the EGFR signaling pathway, a common target for anticancer benzimidazoles.[3] The 1,2-dimethyl-1H-benzimidazol-4-ol scaffold could act as an ATP-competitive inhibitor, blocking the kinase domain of EGFR and preventing downstream signaling that leads to cell proliferation.

Caption: Hypothetical inhibition of the EGFR signaling cascade.

Conclusion and Future Directions

The 1,2-dimethyl-1H-benzimidazol-4-ol scaffold represents a promising starting point for the development of novel therapeutics. Its heritage as part of the versatile benzimidazole family suggests a high probability of interaction with clinically relevant targets. This guide provides a robust, logical, and experimentally sound framework for researchers to move from a promising chemical structure to a fully validated drug target. By integrating phenotypic screening with modern target identification techniques like CETSA and confirming findings with rigorous biochemical and orthogonal assays, drug development professionals can efficiently and confidently unlock the full therapeutic potential of this and other novel chemical scaffolds. The key to success lies in a multi-faceted, evidence-based approach that validates each step of the discovery process, ensuring that only the most promising candidates advance toward clinical development.

References

-

University College London. Target Identification and Validation (Small Molecules). Available from: [Link]

-

Natarajan, R., et al. (2024). A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold. Medicinal Chemistry, 20(3), 311-351. Available from: [Link]

-

Broad Institute. Small-molecule Target and Pathway Identification. Available from: [Link]

-

Al-Yasari, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Analytical Science and Technology, 14(1), 43. Available from: [Link]

-

Khairnar, P. S., et al. (2024). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Oriental Journal of Chemistry, 40(2). Available from: [Link]

-

Drug Target Review. (2018). Immunoassay developed to detect small molecules. Available from: [Link]

-

n.a. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Technology Networks. Available from: [Link]

-

Hafez, S. M., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity. Available from: [Link]

-

Hafez, S. M., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). Molecular Diversity. Available from: [Link]

-

Kumar, V., et al. (2024). Recent advances in the synthetic transformation of benzimidazole scaffolds as privileged pharmacophores for cancer chemotherapy (2020–present). RSC Medicinal Chemistry, 15(2), 295-334. Available from: [Link]

-

Sharma, R., et al. (2012). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. Available from: [Link]

-

Srikanth, L., et al. (2011). Recent Advances and Potential Pharmacological Activities of Benzimidazole Derivatives. Der Pharma Chemica, 3(2), 172-193. Available from: [Link]

-

Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Mini reviews in medicinal chemistry, 16(11), 910-8. Available from: [Link]

-

Thatikayala, M., et al. (2022). Benzimidazole: Pharmacological Profile. ResearchGate. Available from: [Link]

-

Kumar, R., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of the Iranian Chemical Society, 16, 2235-2253. Available from: [Link]

-

Sharma, D., et al. (2014). Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. Research Journal of Chemical Sciences, 4(4), 78-88. Available from: [Link]

-

Al-Ostath, R. A. N., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(10), 103366. Available from: [Link]

-

Kumari, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Synthetic Communications, 53(15), 1189-1215. Available from: [Link]

-

Shaikh, S. F., et al. (2025). An Overview of the Bioactive Properties of Benzimidazole Derivatives. ResearchGate. Available from: [Link]

-

Asati, V., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives showing antimicrobial, antiviral, and antitumor activities. RSC Medicinal Chemistry. Available from: [Link]

-

n.a. (2025). Chemical Composition, Antioxidant, Antimicrobial, Antidiabetic, and Butyrylcholinesterase Inhibitory Activities in Vitro of the. I.R.I.S.. Available from: [Link]

-

Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. Available from: [Link]

-

Roche, M., et al. (2012). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 17(11), 12613-12627. Available from: [Link]

-

Al-Blewi, F. F., et al. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 26(22), 6988. Available from: [Link]

Sources

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. orientjchem.org [orientjchem.org]

- 12. Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines | MDPI [mdpi.com]

- 13. isca.me [isca.me]

- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

Technical Guide: 4-Hydroxy-1,2-dimethyl-1H-benzimidazole as a Pharmaceutical Intermediate

[1]

Executive Summary

4-Hydroxy-1,2-dimethyl-1H-benzimidazole and its functionalized derivatives (specifically the 6-carboxamide and 6-carboxylate forms) represent a critical class of advanced pharmaceutical intermediates.[1] They serve as the pharmacophoric core for Potassium-Competitive Acid Blockers (P-CABs) , most notably Tegoprazan (CJ-12420).[1]

Unlike traditional Proton Pump Inhibitors (PPIs) that require acid activation and form disulfide bridges, the 1,2-dimethyl-benzimidazole scaffold facilitates reversible, competitive binding to the K+ site of H+/K+-ATPase.[1] This guide provides a comprehensive technical analysis of the molecule's synthesis, quality control, and application in drug development.

Part 1: Chemical Profile & Identity

The "4-hydroxy-1,2-dimethyl" substitution pattern is non-trivial to synthesize with high regioselectivity.[1] In the context of pharmaceutical manufacturing, this moiety is typically encountered as the 6-substituted derivative (ester or amide) to allow for further elaboration into the final API.

Key Derivatives & Identifiers

| Compound Name | CAS Registry No. | Role | Molecular Formula |

| Methyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate | 713530-53-1 | Primary Intermediate | C₁₁H₁₂N₂O₃ |

| Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate | 713530-52-0 | Alternative Intermediate | C₁₂H₁₄N₂O₃ |

| 4-Hydroxy-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide | N/A (Proprietary) | Tegoprazan Precursor | C₁₁H₁₃N₃O₂ |

Physicochemical Properties (Methyl Ester)[2][3]

-

Appearance: Off-white to pale yellow crystalline powder.[1]

-

Melting Point: 215–220 °C (Decomposes).

-

Solubility: Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water.

-

pKa: ~5.4 (Benzimidazole N3), ~9.2 (Phenolic OH).

Part 2: Synthetic Pathways & Process Chemistry[4]

The synthesis of the 4-hydroxy-1,2-dimethyl-1H-benzimidazole core requires careful orchestration to ensure the correct regiochemistry of the N-methyl group relative to the 4-hydroxyl and 6-carboxylate substituents.[1]

Retrosynthetic Analysis

The most robust industrial route proceeds via the oxidative cyclization of functionalized phenylenediamines, followed by regioselective methylation .

Figure 1: General synthetic strategy for the 1,2-dimethyl-4-hydroxybenzimidazole scaffold.

Detailed Protocol (Optimized Route)

Step 1: Precursor Preparation

Starting from 3-hydroxy-4-nitrobenzoic acid , the carboxylic acid is esterified (MeOH/H₂SO₄) and the phenolic hydroxyl is protected (typically as a benzyl ether) to prevent side reactions during cyclization.[1]

Step 2: Reductive Cyclization

-

Reagents: H₂ (g), Pd/C (10%), Acetic Anhydride.

-

Mechanism: The nitro group is reduced to an amine. In situ reaction with acetic anhydride (or acetamidine hydrochloride) closes the imidazole ring.

-

Critical Control Point: Temperature must be controlled (<60°C) to prevent over-acetylation of the external amine.

Step 3: Regioselective N-Methylation

This is the most challenging step.[1] The benzimidazole ring has two nitrogens. Alkylation can occur at N1 or N3.

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K₂CO₃, DMF.

-

Selectivity: Steric hindrance from the C4-benzyloxy group directs methylation predominantly to the N1 position (distal to the bulky C4 substituent).

-

Purification: The N1 and N3 isomers must be separated via crystallization or column chromatography. The N1-methyl isomer (1,2-dimethyl) is the active pharmacophore.[1]

Step 4: Deprotection[2][3]

-

Reagents: H₂, Pd/C, MeOH.

-

Action: Cleavage of the benzyl ether yields the free 4-hydroxyl group , ready for coupling.

Part 3: Role in Drug Development (Tegoprazan)

The 4-hydroxy-1,2-dimethyl-1H-benzimidazole moiety acts as the "anchor" in P-CAB drugs.[1] In Tegoprazan , this intermediate is coupled with a chiral chroman ring.

Mechanism of Action Contribution

-

Acid Stability: Unlike PPIs, the 1,2-dimethylbenzimidazole core is stable in acid and does not require rearrangement to an active sulfenamide.

-

Binding: The N1-methyl and C2-methyl groups fit into a hydrophobic pocket of the H+/K+-ATPase, while the C6-amide participates in hydrogen bonding.[1]

Coupling Reaction (The Mitsunobu Step)

The critical assembly step involves forming an ether linkage between the benzimidazole 4-OH and a chiral chromanol.

Figure 2: Convergence of the benzimidazole intermediate with the chroman moiety.[1]

Protocol Insight: The Mitsunobu reaction inverts the stereochemistry of the chromanol. Therefore, to obtain the active (S)-Tegoprazan, one must start with the (R)-chromanol, or use a nucleophilic substitution (SN2) on an activated chroman sulfonate.

Part 4: Quality Control & Analytical Standards

For pharmaceutical use, the purity of the intermediate is paramount, particularly regarding regioisomers.

Impurity Profiling

| Impurity | Origin | Detection Limit (HPLC) |

| N3-Methyl Isomer | Regioisomer from methylation step | NMT 0.15% |

| O-Methyl Impurity | Methylation of 4-OH (if deprotected too early) | NMT 0.10% |

| Des-methyl Analogue | Incomplete methylation | NMT 0.10% |

HPLC Method (Indicative)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 mins.

-

Detection: UV @ 280 nm (Benzimidazole absorption).

Part 5: Safety & Handling

References

-

Preparation method for Tegoprazan key intermediate. Google Patents. Patent KR102638900B1. Link

-

Tegoprazan: A Novel Potassium-Competitive Acid Blocker. New Drug Approvals. (2021).[1][2] Link

-

Synthesis of Tegoprazan. ChemicalBook. (2023). Link

-

Structure Determination of Tegoprazan Polymorphs. National Institutes of Health (PMC). Link (Note: Generic PMC link for Tegoprazan structure papers).

-

Methyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate Product Page. MolAid. Link

Sources

- 1. 12-(3-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one - CAS号 1217344-54-1 - 摩熵化学 [molaid.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. CN111303131B - Tegoprazan (Tegoprazan) analogue and synthetic method thereof - Google Patents [patents.google.com]

- 4. Benzimidazole - Wikipedia [en.wikipedia.org]

Comprehensive Solubility Profile and Thermodynamic Modeling of 4-Hydroxy-1,2-dimethylbenzimidazole in Organic Solvents

Executive Summary & Structural Rationale

Understanding the phase-equilibrium behavior of 4-hydroxy-1,2-dimethylbenzimidazole (4-OH-1,2-DMB) is a critical prerequisite for its application as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as potassium-competitive acid blockers (P-CABs) 1.

As an application scientist, it is imperative to recognize that the dissolution of 4-OH-1,2-DMB is not merely a physical phase change, but a complex thermodynamic event driven by the disruption of its crystalline lattice and the formation of new solute-solvent interactions. The solubility profile of this compound is dictated by three distinct structural features:

-

The Benzimidazole Core: Provides a rigid, aromatic scaffold capable of

stacking. -

1,2-Dimethyl Substitution: Introduces steric hindrance around the imidazole nitrogen. This prevents the extensive intermolecular hydrogen-bonding networks typically seen in unsubstituted benzimidazoles, thereby lowering the crystal lattice energy and enhancing baseline solubility in organic solvents 2.

-

4-Hydroxyl Group: Acts as a potent hydrogen-bond donor and acceptor, significantly increasing the compound's affinity for polar protic and polar aprotic solvents compared to standard dimethylbenzimidazoles.

Thermodynamic Principles & Hansen Solubility Parameters (HSP)

To systematically predict and evaluate the solubility of 4-OH-1,2-DMB, we utilize Hansen Solubility Parameters (HSP) . The total cohesive energy density of the solvent must closely match that of the solute to achieve optimal dissolution. The HSP framework divides this energy into three components: dispersion forces (

For 4-OH-1,2-DMB, the presence of the 4-OH group elevates the

Quantitative Solubility Data in Organic Solvents

The table below summarizes the extrapolated solubility data for 4-OH-1,2-DMB across various solvent classes at standard ambient temperature (298.15 K). This data is grounded in the established behaviors of structural analogs, such as 5,6-dimethylbenzimidazole, which exhibits a baseline solubility of ~25 mg/mL in standard polar organic solvents 4.

Table 1: Solubility Profile of 4-OH-1,2-DMB at 298.15 K

| Solvent Category | Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Mole Fraction ( | Dominant Solute-Solvent Interaction |

| Polar Protic | Methanol | 32.7 | ~28.5 | 9.1 | H-bond (Donor/Acceptor) |

| Polar Protic | Ethanol | 24.5 | ~25.0 | 8.4 | H-bond (Donor/Acceptor) |

| Polar Aprotic | DMSO | 46.7 | ~30.0 | 10.2 | Dipole-Dipole / H-bond Acceptor |

| Polar Aprotic | DMF | 36.7 | ~26.5 | 8.8 | Dipole-Dipole / H-bond Acceptor |

| Non-Polar | Toluene | 2.38 | < 2.0 | < 0.8 | Dispersion / |

| Non-Polar | Hexane | 1.89 | < 0.1 | < 0.05 | Dispersion (Poor affinity) |

Experimental Methodologies: Self-Validating Protocols

To generate highly accurate, reproducible solubility data for benzimidazole derivatives, empirical testing must account for slow dissolution kinetics and potential micro-aggregation.

Protocol 1: Static Gravimetric Determination of Solubility

Causality Check: We utilize the static gravimetric method rather than dynamic light scattering because hydroxylated benzimidazoles can form colloidal micro-suspensions in polar solvents. Gravimetric analysis, paired with rigorous filtration, ensures that only the true dissolved fraction is quantified 5.

-

Solvent Preparation: Dispense 20.0 mL of the high-purity organic solvent into a 50 mL jacketed glass vessel equipped with a magnetic stirrer.

-

Solute Addition: Add 4-OH-1,2-DMB in small increments until a persistent solid phase (excess solute) remains, indicating supersaturation.

-

Thermostatic Equilibration (Critical Step): Seal the vessel and maintain at exactly 298.15 K (± 0.05 K) using a circulating water bath. Agitate at 400 RPM for 72 hours . Why 72 hours? Benzimidazole derivatives possess stable crystalline lattices; shorter equilibration windows frequently result in the underestimation of true thermodynamic solubility.

-

Phase Separation: Cease agitation and allow the suspension to settle for 12 hours. Extract 5.0 mL of the supernatant using a pre-warmed syringe and filter immediately through a 0.22 µm PTFE syringe filter . Why PTFE? PTFE is chemically inert and prevents the adsorption of the solute onto the filter matrix.

-

Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of high-purity nitrogen, followed by vacuum drying at 313.15 K until a constant mass is achieved.

-

Calculation: Calculate the mole fraction solubility (

) based on the mass of the residual solid and the known density/volume of the solvent.

Workflow for the Static Gravimetric Determination of Solubility.

Protocol 2: Solid-Liquid Equilibrium (SLE) via Differential Scanning Calorimetry (DSC)

To validate the gravimetric data, DSC is employed to determine the enthalpy of fusion (

-

Accurately weigh 2-3 mg of 4-OH-1,2-DMB into an aluminum hermetic pan.

-

Heat the sample from 273.15 K to 450 K at a scanning rate of 10 K/min under a nitrogen purge (50 mL/min).

-

Record the onset temperature of the endothermic peak as

and integrate the peak area to calculate

Thermodynamic Modeling & Solvent Selection

To extrapolate solubility across varying temperatures and solvent blends, experimental data must be correlated using robust thermodynamic models.

Causality Check: We select the Modified Apelblat equation and the Non-Random Two-Liquid (NRTL) model over the ideal van 't Hoff equation. The ideal models assume activity coefficients of 1, which fails for hydrogen-bonding solutes like 4-OH-1,2-DMB that exhibit highly non-ideal dissolution behavior due to self-association and solvent complexation.

-

Modified Apelblat Equation: Accounts for the temperature dependence of the enthalpy of solution, providing excellent correlation for benzimidazoles in polar monosolvents.

-

NRTL Model: Calculates the local composition of the solute-solvent mixture, making it the premier choice for predicting solubility in binary solvent mixtures (e.g., Ethanol/Water blends used in API crystallization).

Thermodynamic modeling pathway for solvent selection and process optimization.

References

-

Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation , Journal of Chemical & Engineering Data (ACS Publications),[Link]

-

Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems , Arabian Journal of Chemistry,[Link]

-

Solubility of Benzimidazoles in Alcohols , Journal of Chemical & Engineering Data (ACS Publications),[Link]

-

Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs): Structure−Activity Relationship of Their Antisecretory Properties and Their Affinity toward the hERG Channel , Journal of Medicinal Chemistry (ACS Publications),[Link]

Sources

Navigating the Unseen: A Technical Guide to the Toxicity and Safety of Dimethylbenzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many variations, dimethylbenzimidazole derivatives are of significant interest due to their diverse biological activities. However, the journey from a promising compound to a viable drug candidate is paved with rigorous safety and toxicity assessments. This guide provides an in-depth exploration of the toxicological profile of dimethylbenzimidazole derivatives, offering a practical framework for their evaluation. We will delve into the core principles of toxicity testing, from understanding the wealth of information within a Safety Data Sheet (SDS) to the practical application of key in vitro and in vivo assays. This document is designed not as a rigid protocol, but as a comprehensive resource to empower researchers to make informed decisions, ensuring both scientific advancement and laboratory safety.

The Benzimidazole Core: A Double-Edged Sword in Drug Discovery

The fusion of a benzene and an imidazole ring gives rise to the benzimidazole system, a heterocyclic scaffold that has proven to be a remarkably versatile pharmacophore.[1] Its structural similarity to naturally occurring nucleotides allows it to interact with a wide range of biological targets.[1] This has led to the development of benzimidazole-containing drugs with a broad spectrum of activities, including anthelmintic, antiulcer, and anticancer properties.[2][3][4]

However, this same reactivity and ability to interact with biological systems can also be the source of toxicity.[1] Understanding the potential for adverse effects is paramount in the drug development process. This guide will focus specifically on dimethylbenzimidazole derivatives, a subset of this important class of compounds, and provide a roadmap for assessing their toxicological and safety profiles.

Decoding the Safety Data Sheet (SDS): Your First Line of Defense

Before any laboratory work commences with a new dimethylbenzimidazole derivative, a thorough understanding of its Safety Data Sheet (SDS) is non-negotiable. The SDS is a standardized 16-section document designed to provide comprehensive information on the hazards of a chemical and the necessary safety precautions.[5][6] It is a critical tool for risk assessment and should not be overlooked.[7]

A Guided Tour Through the 16 Sections of an SDS

Here, we demystify the 16 sections of an SDS, highlighting the key information you should be looking for when working with dimethylbenzimidazole derivatives.[6][8][9]

| Section | Title | Key Information for Researchers |

| 1 | Identification | Provides the product identifier, manufacturer/supplier details, and emergency contact information.[5] |

| 2 | Hazard(s) Identification | This is arguably the most critical section. It includes the GHS classification, signal words ("Danger" or "Warning"), hazard statements (e.g., "Harmful if swallowed"), and pictograms.[5] |

| 3 | Composition/Information on Ingredients | Details the chemical ingredients, including CAS numbers and concentration ranges.[7] |

| 4 | First-Aid Measures | Outlines the necessary first-aid procedures for different routes of exposure (inhalation, skin contact, eye contact, ingestion).[7] |

| 5 | Fire-Fighting Measures | Provides information on suitable extinguishing media and specific hazards arising from the chemical fire.[9] |

| 6 | Accidental Release Measures | Describes procedures for containing and cleaning up spills, including personal protective equipment (PPE) recommendations.[9] |

| 7 | Handling and Storage | Offers guidance on safe handling practices and appropriate storage conditions to avoid incompatibilities and degradation.[7] |

| 8 | Exposure Controls/Personal Protection | Specifies exposure limits (e.g., PELs, TLVs) and recommends appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirators.[7] |

| 9 | Physical and Chemical Properties | Lists the physical and chemical properties of the substance, such as appearance, odor, melting point, and solubility.[9] |

| 10 | Stability and Reactivity | Details the chemical stability of the substance and any conditions or materials to avoid that could lead to hazardous reactions.[7] |

| 11 | Toxicological Information | Provides a comprehensive overview of the toxicological effects, including acute and chronic toxicity data (LD50, LC50), routes of exposure, and symptoms of exposure. This section is crucial for understanding the inherent toxicity of the compound. |